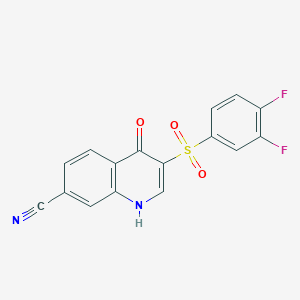

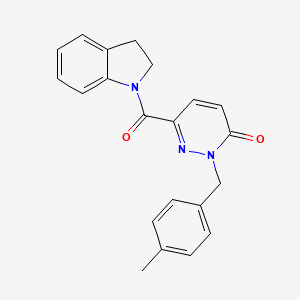

3-((3,4-二氟苯基)磺酰基)-4-氧代-1,4-二氢喹啉-7-羧腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

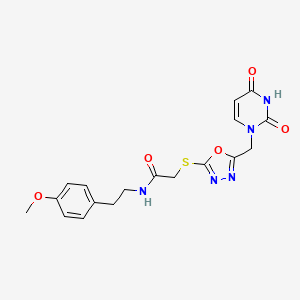

The compound 3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-7-carbonitrile is a heterocyclic derivative that is likely to possess a range of biological activities due to the presence of multiple functional groups. The sulfonyl group attached to the difluorophenyl ring and the quinoline core with a nitrile substituent suggest potential for interactions with various biological targets.

Synthesis Analysis

The synthesis of related heterocyclic derivatives, such as 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, has been achieved through visible-light-promoted reactions catalyzed by fac-Ir(ppy)3 at room temperature, indicating that similar conditions could potentially be applied to synthesize the compound . Additionally, a cascade halosulfonylation of 1,7-enynes has been established to efficiently synthesize densely functionalized 3,4-dihydroquinolin-2(1H)-ones, which could be a relevant method for the synthesis of the target compound . Furthermore, the use of DABCO·(SO2)2 (DABSO) in a cascaded oxidative sulfonylation reaction has been reported for the synthesis of 3-arylsulfonylquinolines, which shares structural similarities with the compound of interest .

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-fluoroisoquinoline-5-sulfonyl chloride, has been analyzed, revealing that the sulfonyl oxygen atoms can lie close to the plane of the isoquinoline to minimize steric repulsion . This information could be extrapolated to suggest that in 3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-7-carbonitrile, similar steric effects may influence the overall molecular conformation.

Chemical Reactions Analysis

The sulfonation reactions of hydroxyquinolines have been studied, indicating that the position of sulfonation on the benzene ring is directed by the position of the hydroxyl group . This suggests that the sulfonyl group in the compound of interest is likely to be reactive and could participate in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been influenced by the presence of fluorine atoms, as observed in the NMR spectra of novel polyfluoro substituted pyrazoline type sulfonamides . The fluorine atoms affect the chemical shifts and splitting patterns, which implies that the difluorophenyl group in the compound of interest would also impact its NMR characteristics and potentially its reactivity and interaction with biological targets.

科学研究应用

喹啉衍生物在光子和电子应用中的应用

喹啉衍生物已被广泛研究其光电特性。例如,从离子液体电聚合而成的钌氨基菲啰啉金属聚合物薄膜据报道具有显著的电化学和光子特性。这些薄膜表现出高速均相电荷传输率,并在存在特定共反应剂时产生电化学发光(ECL),表明它们在光子应用中的潜力(Venkatanarayanan et al., 2008)。

有机合成中的磺酰化合物

磺酰化合物在各种有机合成反应中起着关键作用。例如,对Hantzsch四元和三元缩合的研究突出了三苯基(丙基-3-磺酰基)磷酸三氟甲烷磺酸盐作为可重复使用的绿色离子液体催化剂。这展示了含磺酰基化合物在促进有机合成中的多功能性,可能适用于合成复杂分子如“3-((3,4-二氟苯基)磺酰基)-4-氧代-1,4-二氢喹啉-7-碳腈”(Vahdat等,2016)。

催化中的潜在应用

铼配合物,特别是涉及噁唑啉配体的配合物,在CO2的电化学还原中显示出潜力,这是催化和环境化学中非常重要的反应。对Re(吡啶-噁唑啉)(CO)3Cl配合物的研究展示了它们在CO2还原中的能力,表明结构相关化合物,如含有磺酰基和喹啉官能团的化合物,也可能在催化和CO2封存工作中找到应用(Nganga et al., 2017)。

有机化学中的磺酰化合物

无金属合成磺酰化合物的方法,如从二氧化硫中形成的磺酰化吲哚[2,1-a]异喹啉,展示了将磺酰基引入复杂有机骨架中的日益增长的兴趣。这种方法可能适用于合成或功能化化合物如“3-((3,4-二氟苯基)磺酰基)-4-氧代-1,4-二氢喹啉-7-碳腈”,表明在药物化学和材料科学中的潜在应用(Qin et al., 2022)。

属性

IUPAC Name |

3-(3,4-difluorophenyl)sulfonyl-4-oxo-1H-quinoline-7-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F2N2O3S/c17-12-4-2-10(6-13(12)18)24(22,23)15-8-20-14-5-9(7-19)1-3-11(14)16(15)21/h1-6,8H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHYHZDIWWDETK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC=C(C2=O)S(=O)(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3,4-Difluorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-7-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2489616.png)

![3-[(4-bromobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole](/img/structure/B2489621.png)

![4-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-3-(furan-2-yl)-5-oxo-1,2,4-triazole](/img/structure/B2489623.png)

![1-chloro-N-[1-(diethylcarbamoyl)cyclohexyl]isoquinoline-3-carboxamide](/img/structure/B2489627.png)

![1,3-Dimethyl-2,4-dioxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2489629.png)

![3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine](/img/structure/B2489631.png)

![4-[3-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2489632.png)

![3-{[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile](/img/structure/B2489638.png)